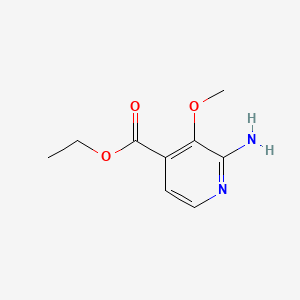
Ethyl 2-amino-3-methoxyisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3-methoxyisonicotinate is an organic compound with the molecular formula C₉H₁₂N₂O₃ It is a derivative of isonicotinic acid and features an ethyl ester group, an amino group, and a methoxy group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-methoxyisonicotinate typically involves the reaction of isonicotinic acid derivatives with appropriate reagents. One common method is the esterification of isonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl isonicotinate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as esterification, methoxylation, and amination, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Ethyl 2-amino-3-methoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds .
科学的研究の応用
Ethyl 2-amino-3-methoxyisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用機序
The mechanism of action of ethyl 2-amino-3-methoxyisonicotinate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
類似化合物との比較
Ethyl 2-amino-3-methoxyisonicotinate can be compared with other similar compounds, such as:
Ethyl 2-methoxyisonicotinate: Lacks the amino group, which may result in different chemical and biological properties.
Methyl nicotinate: Contains a methyl ester group instead of an ethyl ester, affecting its reactivity and applications.
Isonicotinic acid derivatives: Various derivatives with different substituents on the pyridine ring can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
生物活性
Ethyl 2-amino-3-methoxyisonicotinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester group, an amino group, and a methoxy group attached to an isonicotinic acid framework. Its molecular formula is C10H12N2O3 with a molecular weight of approximately 208.21 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The amino and methoxy groups facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates potential effects on cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects. A study demonstrated that the compound showed significant activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In vitro studies on human cancer cell lines have shown:
- Cell Viability Reduction : The compound reduced cell viability in a dose-dependent manner.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
A comparative study highlighted its effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of approximately 15 µM and 20 µM, respectively.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of pathogens. Results showed a notable reduction in bacterial colony counts after treatment with the compound. The study concluded that further exploration into its mechanism could lead to new therapeutic strategies against resistant strains.
Anticancer Research Findings
A recent study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The researchers found that the compound significantly inhibited proliferation and induced apoptosis through mitochondrial pathways. This suggests potential for development as an anticancer drug candidate.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
ethyl 2-amino-3-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)6-4-5-11-8(10)7(6)13-2/h4-5H,3H2,1-2H3,(H2,10,11) |
InChIキー |
GZSOECWZQZBEDL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=NC=C1)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















